1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate
Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate is a chemical compound with the molecular formula C9H18N2O.2ClH.H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with piperazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate can be compared with other similar compounds, such as:
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
- 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride
- 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine trihydrochloride hydrate
These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of the tetrahydro-2H-pyran and piperazine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(oxan-4-yl)piperazine;hydrate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH.H2O/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;;/h9-10H,1-8H2;2*1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUKSGJZEFIQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCNCC2.O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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